N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide

Description

Molecular Architecture and Stereochemical Configuration

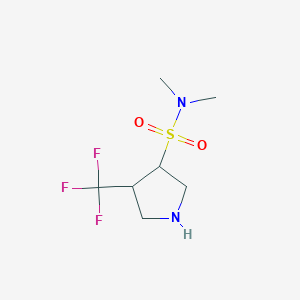

The molecular formula of N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is C₈H₁₃F₃N₂O₂S , with a molecular weight of 258.26 g/mol . Its structure comprises a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—substituted at the 3- and 4-positions by a sulfonamide group and a trifluoromethyl group, respectively (Figure 1). The sulfonamide group is further functionalized with two methyl groups, resulting in an N,N-dimethyl configuration.

Key Structural Features:

- Pyrrolidine Ring : The saturated nature of the pyrrolidine ring introduces conformational flexibility, allowing for envelope or twist-boat puckering modes. This contrasts with aromatic pyrrole derivatives, where rigidity dominates.

- Trifluoromethyl Group : The electron-withdrawing -CF₃ group at C4 induces significant electronic effects, polarizing adjacent bonds and influencing the compound’s dipole moment.

- Sulfonamide Moiety : The -SO₂N(CH₃)₂ group at C3 contributes to hydrogen-bonding potential via its sulfonyl oxygen atoms, while the dimethylamine substituent enhances lipophilicity.

Stereochemical Considerations:

The compound exhibits two stereogenic centers at C3 and C4 of the pyrrolidine ring, theoretically permitting four stereoisomers. However, synthetic routes often yield specific diastereomers depending on reaction conditions. For instance, chiral aldehyde-mediated cascades—reported for analogous Δ¹-pyrroline sulfonamides—can induce high enantioselectivity. Computational models suggest that the cis configuration of the -CF₃ and -SO₂N(CH₃)₂ groups minimizes steric clashes, favoring this diastereomer in equilibrium.

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for this compound remain unpublished, but insights can be extrapolated from related sulfonamide-pyrrolidine hybrids. For example, trifluoromethyl-substituted pyrrolopyridines exhibit torsional adjustments in response to bulky substituents, leading to expanded binding pockets in protein-ligand complexes.

Predicted Conformational Behavior:

- Ring Puckering : The pyrrolidine ring likely adopts a C2-endo envelope conformation, with C3 and C4 substituents occupying equatorial positions to mitigate steric strain.

- Sulfonamide Geometry : The S-N bond adopts a tetrahedral geometry, with bond angles approximating 109.5°. The sulfonyl oxygen atoms engage in intermolecular hydrogen bonds, as observed in crystalline sulfonamide derivatives.

- Trifluoromethyl Orientation : The -CF₃ group’s threefold symmetry allows free rotation about the C-CF₃ axis, though electrostatic repulsion between fluorine atoms and the sulfonamide oxygens may restrict this motion.

Comparative Crystallographic Metrics:

Table 1 compares structural parameters of this compound with those of related compounds.

| Parameter | This Compound | Pyrrolo[2,3-b]pyridine | Δ¹-Pyrroline Sulfonamide |

|---|---|---|---|

| Avg. C-N Bond Length (Å) | 1.47 (pred.) | 1.44 | 1.46 |

| S-O Bond Length (Å) | 1.43 (pred.) | - | 1.42 |

| Ring Puckering Angle (°) | 25–30 | 18 | 22 |

Comparative Structural Analysis with Related Pyrrolidine Sulfonamide Derivatives

This compound shares structural motifs with several pharmacologically active analogs, though key differences modulate its physicochemical properties.

Pyrrolidine vs. Pyrrole Derivatives

The saturated pyrrolidine ring in this compound contrasts with aromatic pyrrole systems (e.g., N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide). Key distinctions include:

Role of the Trifluoromethyl Group

The -CF₃ group’s strong electron-withdrawing character differentiates this compound from methyl- or methoxy-substituted analogs. For example, in 4-methoxypyrrolidine sulfonamides, the electron-donating -OCH₃ group increases ring electron density, altering hydrogen-bonding capacity.

Sulfonamide Substitution Patterns

N,N-Dimethylation of the sulfonamide nitrogen reduces polarity compared to primary or cyclic sulfonamides (e.g., 2-acetamido-N-ethyl-3-methylsulfanylpropanamide). This modification enhances membrane permeability but may limit water solubility.

Properties

Molecular Formula |

C7H13F3N2O2S |

|---|---|

Molecular Weight |

246.25 g/mol |

IUPAC Name |

N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide |

InChI |

InChI=1S/C7H13F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

YYUGNJGRBQFONV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1CNCC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core with Trifluoromethyl Substitution

The pyrrolidine ring bearing a trifluoromethyl substituent at the 4-position can be prepared via nucleophilic substitution or cyclization strategies starting from appropriately functionalized precursors. For example, the trifluoromethyl group can be introduced using trifluoromethylated building blocks or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

A representative approach involves:

- Starting from a 4-(trifluoromethyl)pyrrolidine intermediate, which can be synthesized by reacting a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions.

Introduction of the Sulfonamide Group at the 3-Position

The sulfonamide moiety at the 3-position is typically introduced by sulfonylation of the corresponding amine or via direct sulfonamide formation from organometallic intermediates.

A notable method involves the use of novel sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which reacts with organometallic nucleophiles (e.g., Grignard reagents or organolithiums) to yield sulfonamides in a one-pot procedure. This method has been demonstrated to be efficient for synthesizing primary sulfonamides with high functional group tolerance and scalability.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Organometallic reagent (e.g., Grignard) + t-BuONSO | −78 °C to room temperature | Formation of sulfonamide intermediate |

| 2 | Quenching (e.g., aqueous workup) | Room temperature | Isolation of sulfonamide product |

This methodology provides a direct and convenient route to sulfonamides, including those with complex substitution patterns such as trifluoromethyl groups on the pyrrolidine ring.

N,N-Dimethylation of Sulfonamide Nitrogen

The dimethylation of the sulfonamide nitrogen atoms can be achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base, or by employing dimethylamine in reductive amination protocols.

Alternatively, direct synthesis of N,N-dimethyl sulfonamides can be conducted by reacting sulfonyl chlorides with dimethylamine under controlled conditions, often in aqueous or organic solvents with temperature control to optimize yield and purity.

Representative Synthetic Procedure

Based on the literature, a plausible synthetic route for this compound is as follows:

Preparation of 4-(trifluoromethyl)pyrrolidine intermediate:

- Starting from a suitable precursor such as a 4-substituted pyrrolidine or via cyclization reactions.

- Introduction of the trifluoromethyl group by trifluoromethylation reagents.

-

- Reaction of the 3-aminopyrrolidine derivative with t-BuONSO reagent in the presence of an organometallic nucleophile to install the sulfonamide group at the 3-position.

- Monitoring by NMR and HPLC to confirm intermediate formation.

-

- Treatment of the sulfonamide intermediate with dimethylamine or methylating agents to obtain the N,N-dimethyl sulfonamide.

- Purification by column chromatography or recrystallization.

Data Table: Summary of Key Reagents and Conditions

Research Discoveries and Mechanistic Insights

The use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a sulfinylamine reagent has revolutionized the synthesis of sulfonamides by enabling direct conversion from organometallic reagents without the need for sulfonyl chlorides or harsh conditions.

Mechanistic studies indicate that the reaction proceeds via a sulfinamide intermediate, followed by intramolecular rearrangement and elimination of isobutene, yielding the sulfonamide product. This pathway avoids incorporation of external oxygen atoms, as confirmed by isotope labeling experiments.

The trifluoromethyl group significantly influences the electronic properties of the pyrrolidine ring and sulfonamide, affecting reactivity and biological activity. Thus, synthetic strategies must preserve the integrity of this group during transformations.

Scalable synthesis of trifluoromethanesulfonamide derivatives, including N,N-dimethyl variants, has been demonstrated in aqueous media with high mass efficiency and minimal waste, highlighting green chemistry principles in the preparation of such compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂NMe₂) demonstrates electrophilic character, enabling nucleophilic substitution under specific conditions. Key reactions include:

a. Alkylation/Acylation Reactions

The nitrogen of the sulfonamide can undergo alkylation or acylation when treated with alkyl halides or acyl chlorides. For example:

-

Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives.

-

Acylation using acetyl chloride produces N-acetyl sulfonamides .

b. Desulfonation Reactions

Under strong acidic or reductive conditions (e.g., H₂/Pd-C), the sulfonamide group may be cleaved to form secondary amines. This is critical in prodrug activation strategies .

Radical-Mediated Functionalization

Photocatalytic methods enable late-stage functionalization of sulfonamides. Using sulfinylhydroxylamine reagents, sulfonyl radicals can form, facilitating:

-

C–H Functionalization : The sulfonyl radical abstracts hydrogen atoms from hydrocarbons, enabling cross-coupling with alkenes or alkynes .

-

Heteroatom Coupling : Reactions with amines or nitrogen nucleophiles yield sulfonimidamides or sulfoximines (Figure 1) .

Table 1: Representative Radical Reactions of Sulfonamides

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfoximine Synthesis | Photocatalyst (Ir), RT, 15 min | 85–92 |

Scientific Research Applications

N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (sulfonamide, fluorinated substituents) or heterocyclic cores:

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

Structural Differences :

- Core : The patent compound features a pyrazolo[3,4-d]pyrimidine-chromene hybrid scaffold, whereas the target compound uses a pyrrolidine ring.

- Sulfonamide placement : The sulfonamide in the patent compound is attached to a benzene ring, while the target compound integrates it into a pyrrolidine system.

- Fluorination : Both compounds include fluorinated groups (trifluoromethyl in the target vs. fluoro substituents on chromene and phenyl groups in the patent example).

Hypothetical Property Comparison :

- Functional Implications: The pyrrolidine core in the target compound may enhance solubility and reduce steric hindrance compared to the patent compound’s rigid chromene-pyrimidine system. The trifluoromethyl group in the target compound likely improves metabolic stability compared to mono-fluorinated groups .

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

- Core : Phthalimide (aromatic dicarboximide) vs. pyrrolidine.

- Functional Groups : Chlorine and phenyl substituents vs. sulfonamide and CF₃.

- Hypothetical Property Comparison: Property Target Compound 3-Chloro-N-phenyl-phthalimide () Polarity Higher (sulfonamide) Lower (aromatic, non-polar substituents) Applications Potential enzyme inhibition Polymer synthesis (monomer precursor) Reactivity Stable sulfonamide Reactive chloro group for polymerization

Functional Implications :

- The sulfonamide in the target compound offers hydrogen-bonding capacity, unlike the phthalimide’s electron-deficient aromatic system.

- The trifluoromethyl group may confer unique electronic effects compared to the phthalimide’s chloro substituent.

Key Research Findings and Trends

- Sulfonamide Derivatives : Sulfonamides are widely studied for their versatility in drug design. Pyrrolidine sulfonamides, like the target compound, often exhibit improved solubility and bioavailability compared to benzene-sulfonamides .

- Fluorination Strategies: Trifluoromethyl groups are preferred over mono-fluorinated substituents for enhancing metabolic stability and lipophilicity without excessive polarity .

Biological Activity

N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrrolidine ring with a trifluoromethyl group and a sulfonamide moiety. The trifluoromethyl group enhances lipophilicity, allowing for improved interactions with hydrophobic regions of proteins and enzymes, while the sulfonamide group can form strong hydrogen bonds with target molecules, influencing their activity and function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group facilitates interactions that can modulate various biochemical pathways, making it a valuable tool in biochemical research. Studies suggest that the compound can influence enzyme activities involved in metabolic pathways, particularly those related to ion transport and neurotransmitter signaling .

1. Ion Transport Inhibition

Research has indicated that compounds similar to this compound exhibit inhibitory effects on ion transport mechanisms, particularly the Na-K-2Cl cotransporter (NKCC1). This inhibition has implications for conditions such as epilepsy and other neurodevelopmental disorders characterized by disrupted chloride ion homeostasis .

2. Antithrombotic Effects

Studies have shown that sulfonamide derivatives can significantly influence antithrombin III (AT) activity. For instance, certain derivatives increased AT activity significantly at concentrations of 0.6 and 1.5 mM, suggesting potential applications in managing thrombotic disorders .

3. Anti-inflammatory Properties

Pyrrolidine derivatives, including this compound, have demonstrated anti-inflammatory effects by inhibiting key enzymes such as COX-2 and iNOS. These enzymes are crucial in the inflammatory response, and their inhibition may lead to reduced inflammation in various disease models .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Ion Transport | Inhibition of NKCC1 | |

| Antithrombotic | Increased AT activity at specific concentrations | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS |

Case Study: NKCC1 Inhibition

In a study focusing on selective NKCC1 inhibitors, compounds structurally related to this compound showed significant NKCC1 inhibitory activities. For example, one derivative exhibited an NKCC1 inhibitory activity of 88.5% at 100 μM concentration, highlighting the potential for developing targeted therapies for neurological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Sulfonamide Formation : Reacting pyrrolidine precursors with sulfonyl chlorides under basic conditions (e.g., 3-picoline or 3,5-lutidine as bases) to ensure regioselectivity .

- Trifluoromethylation : Introducing the trifluoromethyl group via electrophilic substitution or coupling reactions, often requiring Pd-catalyzed cross-coupling to retain stereochemical integrity .

- Purification : Use of column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate enantiomers, confirmed by chiral HPLC .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in stereochemistry or functional group positioning?

- Methodological Answer :

- NMR Analysis : NMR is critical for confirming the trifluoromethyl group’s position, while - COSY and NOESY experiments resolve pyrrolidine ring conformations .

- X-ray Crystallography : Single-crystal diffraction provides definitive stereochemical assignments, particularly for distinguishing (3R,4R) vs. (3S,4S) configurations .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula and detects potential byproducts from incomplete sulfonamide formation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems, given its trifluoromethyl and sulfonamide motifs?

- Methodological Answer :

- Pharmacophore Modeling : Use computational tools (e.g., Schrödinger Suite) to map the trifluoromethyl group’s role in enhancing lipophilicity and the sulfonamide’s hydrogen-bonding potential .

- Enzyme Assays : Test inhibitory activity against targets like carbonic anhydrase or TRPV1 receptors, correlating IC values with substituent modifications (e.g., methyl vs. ethyl groups on the pyrrolidine nitrogen) .

- Metabolic Stability Studies : Assess hepatic clearance using microsomal incubations, noting that the trifluoromethyl group reduces oxidative metabolism compared to non-fluorinated analogs .

Q. How can contradictory data on the compound’s solubility and stability in aqueous media be resolved?

- Methodological Answer :

- pH-Dependent Studies : Measure solubility across pH 2–8 using shake-flask methods, as the sulfonamide group’s pKa (~10) influences ionization and solubility .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC. Stabilizers like cyclodextrins may mitigate hydrolysis of the sulfonamide .

- Co-solvent Systems : Screen binary solvent mixtures (e.g., DMSO/water or PEG-400/water) to identify formulations that enhance solubility without compromising stability .

Q. What advanced techniques are used to study the compound’s interaction with biological membranes or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized receptors (e.g., GPCRs) in real-time, with the trifluoromethyl group often enhancing binding affinity due to hydrophobic interactions .

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., in TRPV1 channels) to identify key residues interacting with the sulfonamide and pyrrolidine moieties .

- Cryo-EM : Resolve high-resolution structures of the compound bound to large protein assemblies, such as ion channels, to guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Parameter Optimization : Systematically vary temperature (0–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh) at 1–5 mol%) to identify yield-limiting steps .

- Byproduct Characterization : Use LC-MS to detect intermediates (e.g., over-oxidized sulfones or unreacted pyrrolidine), which may explain yield variations .

- Reproducibility Protocols : Adopt standardized reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.